molecular formula C24H17ClN4O4 B2520705 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358102-00-7

2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2520705
CAS No.: 1358102-00-7
M. Wt: 460.87
InChI Key: AJUAYRTYIYTZBT-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
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Scientific Research Applications

Structural Elucidation and Analysis

  • Pyrazole derivatives are synthesized and characterized through techniques like NMR, mass spectral analysis, and X-ray diffraction studies. These methods confirm molecular structures and crystalline forms, contributing to our understanding of molecular interactions and stability. For instance, a study on a novel pyrazole derivative highlighted its chiral properties and the stabilization of its crystal structure through inter and intra-molecular hydrogen bonds, as elucidated through Hirshfeld surface analysis (Naveen et al., 2018).

Antimicrobial and Antifungal Activities

  • Some pyrazole and pyrazoline derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The activity is assessed against various microorganisms, showing promise in addressing resistance issues (Hassan, 2013; Jayanna et al., 2013).

Anticancer and Cytotoxic Studies

  • Pyrazole derivatives are also explored for their cytotoxic effects against cancer cell lines, such as A549 lung cancer cells. The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their preliminary biological evaluation indicate potential therapeutic applications in cancer treatment (Zhang et al., 2008).

Molecular Docking and QSAR Studies

  • Research includes molecular docking and quantitative structure-activity relationship (QSAR) studies to understand the interaction between these compounds and biological targets. This approach aids in the design of more potent and selective agents, whether they are aimed at microbial pathogens or cancer cells (Palkar et al., 2017).

Photophysical and Chemosensor Applications

  • Certain pyrazoline derivatives demonstrate unique photophysical properties, making them suitable as fluorescent chemosensors for metal ion detection. This application is particularly relevant in environmental monitoring and analytical chemistry (Khan, 2020).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-14-19(26-23(33-14)16-3-2-4-17(25)9-16)12-28-7-8-29-20(24(28)30)11-18(27-29)15-5-6-21-22(10-15)32-13-31-21/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUAYRTYIYTZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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